molecular formula C6H6BrClN2S B1266936 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine CAS No. 17119-74-3

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Cat. No.: B1266936
CAS No.: 17119-74-3
M. Wt: 253.55 g/mol
InChI Key: HAEVAPWVIGZOMO-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine: is a heterocyclic compound with the molecular formula C6H6BrClN2S . It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the methylthio group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents. Its unique structure allows for the modification of its functional groups to enhance biological activity and selectivity .

Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its reactivity and stability make it suitable for incorporation into various industrial products .

Comparison with Similar Compounds

  • 5-Bromo-4-chloro-2-(methylthio)pyrimidine
  • 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
  • 4-Chloro-5-methoxy-2-(methylthio)pyrimidine

Comparison: 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to its analogs. The methyl group at the 6-position also influences its chemical behavior and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

5-bromo-4-chloro-6-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2S/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVAPWVIGZOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294748
Record name 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine
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Molecular Weight

253.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17119-74-3
Record name 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 97847
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Record name 17119-74-3
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Record name 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID80294748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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